1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine
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Overview
Description
"1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" is a compound of interest within the field of organic chemistry, particularly in the context of synthesizing heterocyclic compounds that may have various biological activities. The compound features a complex structure that includes a piperidine ring, which is a common motif in pharmaceuticals, and a 4-fluorophenyl group, often associated with bioactivity.
Synthesis Analysis
The synthesis of complex molecules like "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of similar compounds has been achieved through reactions such as condensation, oximation, chlorination, cyclization, and hydrolysis (Su Wei-ke, 2008). These processes require precise control over reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of compounds containing fluorophenyl groups and piperidine rings is characterized by the presence of aromatic systems and nitrogen heterocycles, contributing to the compound's chemical reactivity and potential interaction with biological systems. Structural and conformational properties can be analyzed using techniques such as X-ray diffraction and vibrational spectroscopy, revealing details about bond lengths, angles, and overall molecular geometry (A. Saeed et al., 2011).
Chemical Reactions and Properties
Compounds like "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" can participate in various chemical reactions, including interactions with nucleophiles and electrophiles, due to the presence of reactive functional groups. These reactions can be influenced by the fluorophenyl and isoxazole units, which affect the electron distribution within the molecule.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and potential drug development. These properties are determined by the compound's molecular structure, particularly the presence of aromatic rings and heteroatoms.
Chemical Properties Analysis
The chemical behavior of "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine" is significantly influenced by its functional groups. The carbonyl group attached to the isoxazole ring, for example, can engage in hydrogen bonding and other interactions, affecting the compound's reactivity and stability.
For detailed structural, synthesis, and property analysis, refer to the following sources:
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds that share core structural similarities with "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine," focusing on their potential applications in various scientific fields. For instance, the synthesis and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been prepared, showcasing the structural and conformational properties through X-ray diffraction and vibrational spectra analyses. These compounds exhibit specific configurations stabilized by intramolecular hydrogen bonds, highlighting their potential in material science and molecular engineering applications (Saeed, Erben, Shaheen, & Flörke, 2011).
Antimicrobial and Antitumor Activity
Several studies have synthesized novel compounds with structural features akin to "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine," investigating their antimicrobial and antitumor activities. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have shown significant in vitro antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019). Additionally, the synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity offers insights into the development of novel anticancer drugs, with some compounds showing high antitumor activity capable of enhancing the effects of cytostatic drugs used in medical practice (Potkin et al., 2014).
Optical and Electrochemical Properties
Research into the electrochromic properties of new fluorophores containing triphenylamine moiety, which shares some chemical resemblance with "1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine," reveals the potential of these compounds in electronic and photonic applications. These studies show how structural modifications can impact the electrochromic behavior, offering valuable insights for designing materials with specific optical and electronic characteristics (Kim, Ryu, Choi, & Kim, 2005).
Mechanism of Action
properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(2,4,6-trimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-11-8-12(2)21(13(3)9-11)18(22)17-10-16(20-23-17)14-4-6-15(19)7-5-14/h4-7,10-13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSIECDCBRGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(C1)C)C(=O)C2=CC(=NO2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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